molecular formula C5H5BrF2N2 B2664342 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole CAS No. 1849251-81-5

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

Cat. No.: B2664342
CAS No.: 1849251-81-5
M. Wt: 211.01
InChI Key: IDEHKHIQJWCCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of bromine and difluoroethyl groups in this compound makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole typically involves the reaction of 3-bromo-1H-pyrazole with 2,2-difluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazoles.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the difluoroethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Major Products:

  • Substituted pyrazoles
  • Pyrazole oxides
  • Reduced pyrazole derivatives

Scientific Research Applications

Chemistry: 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is utilized in the development of enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of new biological pathways and mechanisms.

Medicine: The compound is investigated for its potential therapeutic applications, including its role in the development of new drugs for the treatment of various diseases. Its ability to interact with specific biological targets makes it a promising candidate for drug discovery.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoroethyl groups contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

  • 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine
  • 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
  • 3-Bromo-1-(2,2-difluoroethyl)-4-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole

Comparison: Compared to its analogs, 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole exhibits unique reactivity due to the presence of the difluoroethyl group. This group enhances its stability and reactivity, making it a more versatile intermediate in chemical syntheses. Additionally, the position of the bromine atom and the difluoroethyl group can influence the compound’s biological activity and specificity, providing opportunities for targeted applications in research and industry.

Properties

IUPAC Name

3-bromo-1-(2,2-difluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF2N2/c6-4-1-2-10(9-4)3-5(7)8/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEHKHIQJWCCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1Br)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.